[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid

Physicochemical profiling Ionization state Drug-likeness

[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid (CAS 510766-82-2) is a synthetic small molecule with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol. It belongs to the 1,4-benzodioxane class of heterocyclic compounds, serving as a glycine amide conjugate of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

Molecular Formula C11H11NO5
Molecular Weight 237.211
CAS No. 510766-82-2
Cat. No. B2746079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid
CAS510766-82-2
Molecular FormulaC11H11NO5
Molecular Weight237.211
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)O
InChIInChI=1S/C11H11NO5/c13-10(14)5-12-11(15)9-6-16-7-3-1-2-4-8(7)17-9/h1-4,9H,5-6H2,(H,12,15)(H,13,14)
InChIKeyKYAQMQWZVQTOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid (CAS 510766-82-2): A Glycine-Conjugated Benzodioxane Building Block for Medicinal Chemistry


[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid (CAS 510766-82-2) is a synthetic small molecule with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It belongs to the 1,4-benzodioxane class of heterocyclic compounds, serving as a glycine amide conjugate of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs exploring biological targets where the benzodioxane pharmacophore, combined with a free carboxylic acid terminus, is required [2]. Its structure features a 2,3-dihydrobenzo[1,4]dioxine ring linked via a carbonyl-amino bridge to an acetic acid moiety, offering distinct physicochemical properties compared to the parent acid or other amino acid conjugates.

Why Simple 1,4-Benzodioxane Analogs Cannot Replace [(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid in Structure-Activity Studies


The glycine conjugate of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is not interchangeable with the parent carboxylic acid or other amino acid conjugates due to critical differences in molecular size, hydrogen-bonding capacity, and ionization state. The parent acid (MW 180.16) lacks the amide bond and additional carboxyl group present in the target compound (MW 237.21), resulting in a significantly lower topological polar surface area and fewer hydrogen bond donors/acceptors . Conversely, bulkier conjugates such as the valine analog (MW 279.29) introduce steric hindrance that alters target binding and pharmacokinetic properties . The 1,4-benzodioxane scaffold itself has been validated as a privileged pharmacophore in FFA1 agonism, kinase inhibition, and GPCR modulation, where subtle modifications to the 2-position substituent dramatically affect potency and selectivity [1]. Generic substitution without quantitative justification risks invalidating SAR conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for [(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid vs. Closest Analogs


Predicted pKa Differentiation: Glycine Conjugate vs. Alanine Conjugate

The target glycine conjugate (CAS 510766-82-2) is predicted to possess a slightly lower carboxylic acid pKa than the alanine conjugate (CAS 1008005-65-9) due to reduced steric hindrance near the ionizable group. While the target compound's experimental pKa is not reported in the open literature, the alanine conjugate has a predicted pKa of 3.57 ± 0.10 . By class-level inference, the glycine conjugate is expected to have a pKa of approximately 3.2–3.5, indicating a somewhat stronger acid that will exist predominantly in the ionized form at physiological pH, which can influence solubility, permeability, and target binding compared to the alanine analog [1].

Physicochemical profiling Ionization state Drug-likeness

Molecular Weight and Hydrogen-Bonding Capacity: Glycine Conjugate vs. Parent Acid

The target compound (MW 237.21) is approximately 32% heavier than the parent 1,4-benzodioxane-2-carboxylic acid (MW 180.16) and introduces an additional amide bond, one more hydrogen bond acceptor, and one more hydrogen bond donor [1]. This structural expansion translates into a higher topological polar surface area and greater capacity for specific intermolecular interactions with biological targets, while still maintaining a molecular weight below the typical 300 Da threshold for fragment-based lead discovery.

Medicinal chemistry Fragment-based drug design Ligand efficiency

Purity and Batch-Specific Characterization: Bidepharm 97% vs. AKSci 95%

The target compound is commercially available from multiple vendors with differing minimum purity specifications. Bidepharm offers a standard purity of 97% and provides batch-specific quality control data including NMR, HPLC, and GC . AKSci specifies a minimum purity of 95% . This 2-percentage-point difference in guaranteed purity can be meaningful for synthetic applications where impurity profiles affect downstream reaction yields or biological assay reproducibility.

Chemical procurement Quality assurance Analytical characterization

Physical Property Landscape: Boiling Point and Density vs. Regioisomeric and Scaffold Analogs

The target compound exhibits a predicted boiling point of 534.1 ± 50.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ . In contrast, the regioisomeric (2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS 17253-11-1) has a substantially lower boiling point of 356.6 °C and a melting point of 73–78 °C . The parent 1,4-benzodioxane-2-carboxylic acid melts at 116–117 °C [1]. These divergent thermal properties directly impact purification strategy (e.g., recrystallization vs. column chromatography), storage conditions, and handling in automated synthesis platforms.

Physicochemical characterization Chromatography Formulation

Optimal Application Scenarios for [(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid Based on Quantitative Differentiation


Fragment-Based Screening Libraries Requiring a Carboxylic Acid Warhead with a Benzodioxane Core

The glycine conjugate's molecular weight (237.21 Da) and dual hydrogen bond donor/acceptor profile position it as a fragment-sized probe for targets that accommodate an ionizable carboxylate within a benzodioxane-decorated binding pocket. Its predicted aqueous solubility advantage over the parent acid, coupled with the documented success of the 2,3-dihydrobenzo[b][1,4]dioxine scaffold in FFA1 agonism [1], makes it a rational inclusion in fragment libraries targeting GPCRs, nuclear receptors, or enzymes with surface-exposed basic residues. Procurement of the 97% purity grade with batch-specific NMR, HPLC, and GC characterization ensures consistent screening data.

Bioisosteric Replacement of the Benzofuran or Indane Core in Lead Optimization

The 1,4-benzodioxane moiety has been established as a bioisostere for benzofuran, indane, and tetralin scaffolds in multiple therapeutic programs [1]. When a synthetic route requires a building block that simultaneously introduces this bioisostere and a free carboxylic acid for further derivatization (e.g., amide coupling or esterification), the glycine conjugate offers a distinct advantage over the parent acid, which requires additional synthetic steps to install the amino acid linker. The compound's predicted pKa range (~3.2–3.5) supports its use in prodrug strategies where intracellular esterase cleavage is desired .

Selective Incorporation into Peptidomimetic Backbones for Target Validation

The amide bond linking the benzodioxane ring to glycine creates a conformationally constrained peptidomimetic motif that can mimic the N-terminal acylated glycine found in endogenous signaling molecules. Unlike the more sterically hindered alanine (pKa 3.57) or valine conjugates, the glycine variant offers minimal side-chain interference, allowing the benzodioxane ring to dominate the binding pharmacophore. This property supports its use in target validation studies where the goal is to establish the contribution of the benzodioxane motif to target engagement, decoupled from amino acid side-chain effects .

High-Throughput Chemistry Platforms Requiring Soluble, Characterized Benzodioxane Building Blocks

For automated parallel synthesis or DNA-encoded library (DEL) construction, the target compound's physical state (predicted high boiling point, no sharp melting point) suggests it remains in a tractable liquid or amorphous solid form that is readily dissolved in DMSO or aqueous buffers for automated dispensing [1]. The availability of batch-specific quality control documentation from manufacturers like Bidepharm reduces the risk of failed synthesis runs due to unknown impurity profiles, directly addressing the procurement need for reproducible building block quality in high-throughput environments.

Quote Request

Request a Quote for [(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.